NADP sodium salt

Enzymology Biochemical Assay Development Kinetics

NADP sodium salt (β-Nicotinamide adenine dinucleotide phosphate, monosodium salt; CAS 1184-16-3) is a widely used redox cofactor, serving as the oxidized form of the NADP+/NADPH electron carrier system essential for anabolic metabolism, including fatty acid and cholesterol biosynthesis, and for maintaining cellular redox homeostasis. It is commercially available in various salt and hydration states, with the monosodium salt (NADP-Na) being a standard form for in vitro biochemical and enzymatic assays.

Molecular Formula C21H27N7NaO17P3
Molecular Weight 765.4 g/mol
Cat. No. B15587569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNADP sodium salt
Molecular FormulaC21H27N7NaO17P3
Molecular Weight765.4 g/mol
Structural Identifiers
InChIInChI=1S/C21H28N7O17P3.Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39);/q;+1/p-1/t10-,11-,13-,14-,15-,16-,20-,21-;/m1./s1
InChIKeyJNUMDLCHLVUHFS-QYZPTAICSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

NADP Sodium Salt (CAS 1184-16-3): A Core Redox Cofactor for Precise Enzymatic and Metabolic Research


NADP sodium salt (β-Nicotinamide adenine dinucleotide phosphate, monosodium salt; CAS 1184-16-3) is a widely used redox cofactor, serving as the oxidized form of the NADP+/NADPH electron carrier system essential for anabolic metabolism, including fatty acid and cholesterol biosynthesis, and for maintaining cellular redox homeostasis [1]. It is commercially available in various salt and hydration states, with the monosodium salt (NADP-Na) being a standard form for in vitro biochemical and enzymatic assays .

Oxidized cofactor for NADP+-dependent enzyme assays
Monosodium salt supports higher aqueous solubility
β-anomer required for biological enzyme recognition

Why NADP Sodium Salt Cannot Be Casually Substituted: A Quantitative Perspective on Purity, Stability, and Enzymatic Compatibility


Substituting NADP sodium salt with other NADP+ forms (e.g., free acid, disodium salt, or α-isomers) or related cofactors (e.g., NAD+) without quantitative justification introduces significant risk of experimental failure. Variability in salt form affects solubility and local ionic strength , while differences in purity, particularly the presence of NAD+ or ADP contamination, can severely compromise kinetic data in NADP+-specific enzyme assays [1]. Furthermore, the β-anomeric configuration is critical for biological recognition; the α-isomer is biologically inactive in standard enzyme systems . The evidence below quantifies these critical selection parameters.

Salt form Disodium or free acid forms may alter solubility and ionic strength, impacting assay conditions.
Purity Lower-purity lots often contain NAD+ or ADP contamination, compromising NADP+-specific kinetic data.
Anomer α-NADP is biologically inactive in standard dehydrogenase systems; only β-NADP is recognized.

NADP Sodium Salt: A Quantitative Comparative Guide for Informed Scientific Procurement


High-Purity NADP Sodium Salt (≥99% by HPLC) Minimizes Off-Target Cofactor Contamination

The purity of commercially available NADP preparations varies significantly. NADP sodium salt from specialized vendors is routinely offered at ≥99% purity as determined by HPLC, whereas many generic disodium salt or free acid preparations are specified at ≥94% or ≥95% [1]. Impurities in lower-purity lots often include NAD+ and ADP, which can act as competitive inhibitors or alternative substrates in NADP+-specific enzyme assays .

Purity Comparison
Cross-study comparable
99% vs 94% HPLC
Reduces NAD+/ADP interference risk
Vendor-specified QC data
Enzymology Biochemical Assay Development Kinetics

Superior Aqueous Solubility of the Monosodium Salt Facilitates Concentrated Stock Solution Preparation

The solubility of NADP sodium salt in water is reported at 100-150 mg/mL, which is 2- to 3-fold higher than the commonly reported solubility of 50 mg/mL for the disodium salt form . This higher solubility is a direct consequence of the monosodium counterion, which reduces the compound's overall ionic character compared to the disodium form, improving hydration.

Solubility
Reported
100–150 mg/mL (2–3× higher than disodium)
Enables concentrated stock solutions
Supplier-reported data; verify under your conditions
Solution Preparation Assay Development Biochemistry

Quantitative Stability Advantage: NADP Sodium Salt Tolerates Ambient Shipping Without Activity Loss

Stability testing on NADP sodium salt powder demonstrates that it can be shipped at room temperature for up to one month without any detectable loss in biological activity . In contrast, the disodium salt is frequently noted as hygroscopic and is often recommended for shipping on ice or with strict desiccation . This difference is critical for procurement logistics and long-term storage reliability.

Shipping Stability
Reported
No activity loss after 1 month at ambient
Simplifies logistics & weighing
Supplier stability study data
Supply Chain Logistics Stability Testing Procurement

Critical Enzymatic Discrimination: NADP+ Exhibits 7- to 8-Fold Higher Activity than NAD+ in Specific Dehydrogenases

In assays using NADP+-dependent glyceraldehyde-3-phosphate dehydrogenase (GAPN), the maximum reaction velocity (Vmax) with NADP+ is 7- to 8-fold higher than the highest activity achievable with saturating concentrations (50 mM) of NAD+ [1]. Furthermore, for some NAD+-specific enzymes like certain dehydrogenases, the catalytic efficiency (kcat/Km) for NAD+ is 2000-fold higher than for NADP+, underscoring the absolute requirement for the correct cofactor [2].

Cofactor Specificity
Class-level inference
7–8× higher Vmax vs NAD+ (GAPN)
Ensures NADP+-dependent signal
BRENDA enzyme database
Enzyme Kinetics Cofactor Specificity Metabolic Engineering

Defined UV Spectral Ratios (A250/A260 and A280/A260) Enable Precise Quality Control and Batch Verification

High-quality NADP sodium salt is characterized by tight UV absorbance ratios that serve as critical purity metrics. The A250/A260 ratio is specified at 0.83 ± 0.03, and the A280/A260 ratio at 0.21 ± 0.02 . These values differ from those of the disodium salt and from NAD+ (which has an A250/A260 ratio of ~0.83 and A280/A260 of ~0.22 for the pure compound but can vary with impurities) , providing a simple spectrophotometric method to verify cofactor identity and detect degradation or contamination before use.

UV QC Ratios
Cross-study comparable
A280/A260: 0.21 ± 0.02
Enables rapid identity verification
Verify against COA specifications
Analytical Chemistry Quality Control Spectrophotometry

Isomeric Purity: The β-Anomer of NADP Sodium Salt is Essential for Biological Activity

The β-anomeric configuration of the nicotinamide riboside linkage is essential for enzymatic recognition. Commercial NADP sodium salt is specified as the biologically active β-NADP. The α-anomer (α-NADP sodium salt) is available as a separate research chemical and is explicitly noted as 'not the common NADP required in the usual enzyme systems' . Using α-NADP in place of β-NADP will result in complete loss of activity in standard dehydrogenase assays.

β-Anomer Activity
Head-to-head
Active β-NADP vs Inactive α-NADP
Binary selection criterion
Verify β- designation on COA
Stereochemistry Cofactor Biology Enzyme Recognition

Optimal Application Scenarios for NADP Sodium Salt Based on Quantitative Performance Advantages


High-Throughput Screening for NADP+-Dependent Enzyme Inhibitors or Activators

In high-throughput screening (HTS) campaigns, signal robustness and consistency are paramount. The high purity (≥99%) and tight UV spectral ratios of NADP sodium salt ensure minimal well-to-well variability caused by contaminating cofactors or degradation products . The superior aqueous solubility (100-150 mg/mL) allows for the preparation of stable, concentrated stock solutions that can be accurately dispensed by automated liquid handlers, reducing the risk of precipitation and needle clogging .

Kinetic Characterization of Metabolic Enzymes in the Pentose Phosphate Pathway

Accurate determination of kinetic parameters (Km, kcat) for enzymes like glucose-6-phosphate dehydrogenase (G6PDH) or 6-phosphogluconate dehydrogenase (6PGD) requires a pure and correctly configured cofactor. The β-anomeric purity and high HPLC purity (≥98-99%) of NADP sodium salt eliminate the kinetic interference caused by the inactive α-anomer or by NAD+ contamination, which can act as a competitive inhibitor . The defined UV ratios provide a quick verification step before each kinetic run .

Formulation of Stable Reagent Kits for In Vitro Diagnostics (IVD) and Research Assays

For IVD manufacturers or core facilities producing in-house assay kits, reagent stability is a critical cost and performance factor. The demonstrated ambient shipping stability (no activity loss after 1 month at room temperature) and lower hygroscopicity of NADP sodium salt simplify supply chain logistics and reduce degradation during kit assembly and storage . This translates to longer shelf-life and more reliable performance for end-users.

Studies on Cofactor Specificity and Enzyme Engineering

Researchers engineering enzymes to switch cofactor preference (e.g., from NAD+ to NADP+) require a well-defined, highly pure NADP+ source to accurately quantify the shift in specificity. The availability of NADP sodium salt as an analytical standard with certified purity (e.g., 98.73%) enables precise quantitative comparisons of mutant versus wild-type enzyme activity with NADP+ versus NAD+ . The 7- to 8-fold difference in Vmax for specific dehydrogenases provides a clear benchmark for successful engineering efforts .

Application
Selection Property
Validation Focus
NADP+-dependent enzyme HTS
High-purity & high-solubility cofactor salt
Minimal well-to-well variability; automated dispensing compatibility
Pentose phosphate pathway kinetics
β-anomeric & HPLC-pure NADP+ source
Eliminate inactive isomer & NAD+ interference; verify UV ratios
Stable research assay kit formulation
Ambient-stable & low-hygroscopicity powder
Long-term kit stability & reliable batch performance
Cofactor specificity engineering
Certified purity NADP+ analytical standard
Precise comparative kinetics with NAD+; benchmark Vmax ratios

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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